4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
Standard for Supelco MIP SPE cartridges. For more information request Supelco Literature T407075, T706031
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is one of the major metabolite of nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, which is a carcinogen responsible in inducing lung cancer in smokers.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, also known as nnal or mnapb CPD, belongs to the class of organic compounds known as pyridines and derivatives. Pyridines and derivatives are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol is primarily located in the cytoplasm. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is a potentially toxic compound.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is a member of pyridines.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is one of the major metabolite of nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, which is a carcinogen responsible in inducing lung cancer in smokers.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, also known as nnal or mnapb CPD, belongs to the class of organic compounds known as pyridines and derivatives. Pyridines and derivatives are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol is primarily located in the cytoplasm. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is a potentially toxic compound.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is a member of pyridines.
Brand Name:
Vulcanchem
CAS No.:
76014-81-8
VCID:
VC20816212
InChI:
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3
SMILES:
CN(CCCC(C1=CN=CC=C1)O)N=O
Molecular Formula:
C₁₀H₁₅N₃O₂
Molecular Weight:
209.24 g/mol
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
CAS No.: 76014-81-8
Cat. No.: VC20816212
Molecular Formula: C₁₀H₁₅N₃O₂
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Standard for Supelco MIP SPE cartridges. For more information request Supelco Literature T407075, T706031 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is one of the major metabolite of nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, which is a carcinogen responsible in inducing lung cancer in smokers. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, also known as nnal or mnapb CPD, belongs to the class of organic compounds known as pyridines and derivatives. Pyridines and derivatives are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol is primarily located in the cytoplasm. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is a potentially toxic compound. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is a member of pyridines. |
|---|---|
| CAS No. | 76014-81-8 |
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylnitrous amide |
| Standard InChI | InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3 |
| Standard InChI Key | OGRXKBUCZFFSTL-UHFFFAOYSA-N |
| SMILES | CN(CCCC(C1=CN=CC=C1)O)N=O |
| Canonical SMILES | CN(CCCC(C1=CN=CC=C1)O)N=O |
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